molecular formula C13H16F3NO5 B2511244 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate CAS No. 2451059-46-2

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate

Cat. No. B2511244
CAS RN: 2451059-46-2
M. Wt: 323.268
InChI Key: IKKXLDPNHDMZOV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl and methyl-substituted heterocyclic compounds involves multiple steps, including condensation, reduction, and functional group transformations. For example, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which then serve as intermediates for the asymmetric synthesis of amines . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from commercially available piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted compounds is often characterized using spectroscopic methods such as NMR and X-ray diffraction. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing a triclinic space group and specific cell parameters . NMR investigations provide insights into the structure of stable tricyclic hetarenes, such as 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole .

Chemical Reactions Analysis

Tert-butyl groups in heterocyclic systems can participate in various chemical reactions. The tert-butyl group in O-tert-butyltyrosine (Tby) serves as an NMR tag for high-molecular-weight systems and can be used to measure ligand binding affinities . The tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for nucleophilic addition and can be cleaved after the addition to yield enantioenriched amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and methyl-substituted heterocyclic compounds are influenced by their functional groups and molecular structure. For example, the tert-butyl group in Tby provides a distinct NMR signal due to rapid bond rotations and chemical equivalence of the protons, which is useful in protein research . The tert-butyl group also imparts thermal stability to compounds such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits high resistance to aqueous hydrolysis .

Scientific Research Applications

Synthesis and Photolysis

The compound has been utilized in various synthesis and photolysis studies. For example, it's involved in reactions with trifluoroacetic acid, leading to the formation of pyridines and cyclic hydroxamic acids (Görlitzer & Baltrusch, 2000). In another study, its derivatives, obtained from reactions with trifluoroacetic anhydride, exhibited antimicrobial and antifungal activities (Ivanov, Lyssenko, & Traven, 2020).

Enzymatic Synthesis

The compound plays a role in chemoenzymatic synthesis studies. For instance, its enantiomers have been synthesized using fungi and various catalytic processes, highlighting its relevance in stereoselective synthesis (Higashi et al., 2010).

Application in Schiff Base Compounds

In the field of molecular and crystal structure analysis, derivatives of this compound have been synthesized and analyzed. Such studies contribute to our understanding of molecular interactions and structural chemistry (Çolak et al., 2021).

Use in Organic Syntheses

The compound and its derivatives have been extensively used in organic syntheses. For example, it is involved in decarboxylative elimination processes to produce acetylenic acids, demonstrating its versatility in synthetic organic chemistry (Fleming & Ramarao, 2004).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO5/c1-12(2,3)22-11(20)17-6-7(9(18)13(14,15)16)5-8(17)10(19)21-4/h6,8H,5H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXLDPNHDMZOV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(CC1C(=O)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C[C@H]1C(=O)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.